1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
Description
1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a nitrophenyl group, and an imidazoquinoxaline core makes this compound particularly interesting for researchers.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(3-nitrophenyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-25(27)14-6-3-5-13(11-14)19-23-18-20(24(19)12-15-7-4-10-28-15)22-17-9-2-1-8-16(17)21-18/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJJOWHUYYZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions
Formation of Imidazoquinoxaline Core: This step often involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Nitrophenyl Group
The 3-nitrophenyl substituent undergoes regioselective NAS under controlled conditions due to the electron-withdrawing nitro group activating specific positions.
Mechanistic Insight :
-
Reduction of the nitro group to an amine ( ) enables subsequent diazotization or cross-coupling.
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Chlorination occurs at the para position relative to the nitro group due to meta-directing effects .
Electrophilic Substitution at the Furan Moiety
The furan-2-ylmethyl group participates in electrophilic reactions at the α-position of the furan ring.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Friedel-Crafts acylation | AcCl/AlCl₃, DCM, reflux, 3h | 5-acetyl-furan-2-ylmethyl derivative | 55% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-nitro-furan-2-ylmethyl analog | 48% |
Key Observations :
-
Acetylation enhances the compound’s lipophilicity, impacting bioavailability .
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Nitration at the 5-position of the furan ring is sterically favored .
Functionalization of the Imidazoquinoxaline Core
The core structure undergoes regioselective modifications at N1 and C3 positions.
Structural Impact :
-
Alkylation at N1 increases steric bulk, reducing π-stacking interactions .
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C3-arylation diversifies electronic profiles for structure-activity studies .
Oxidation and Ring Contraction Reactions
The imidazoquinoxaline system undergoes oxidative ring contraction under strong acidic conditions.
*Applicable to analogs with unsaturated sidechains.
Mechanistic Pathway :
Coordination Chemistry and Metal Complexation
The imidazole nitrogen and furan oxygen serve as donor sites for metal coordination.
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II)Cl₂ | EtOH, 60°C, 4h | Square-planar Cu(II) complex | Anticancer studies | |
| Fe(III)Cl₃ | MeOH, 25°C, 2h | Octahedral Fe(III) adduct | Catalytic oxidation |
Functional Relevance :
Bioconjugation and Prodrug Strategies
The nitro group and furan ring enable covalent modifications for targeted drug delivery.
Pharmacokinetic Outcomes :
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement and furan ring opening.
| Light Source | Conditions | Major Product | Application | Source |
|---|---|---|---|---|
| UV-C (254 nm) | MeCN, N₂ atmosphere, 1h | Nitrito isomer + furan diketone | Photodynamic therapy |
Mechanism :
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Selectivity | Activating Group Influence |
|---|---|---|---|
| Nitro reduction (H₂/Pd-C) | 3.2 × 10⁻³ | >95% para | Nitro EWG directs NAS |
| Furan nitration | 1.8 × 10⁻⁴ | 80% C5 | Methyl group steric effects |
| C3 Suzuki coupling | 2.5 × 10⁻⁵ | 70% C3 | Electron-rich aryl partners |
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antiviral properties. For instance, compounds derived from this class have shown efficacy against respiratory viruses, including strains of influenza. The compound's mechanism involves inhibition of viral replication, which has been substantiated through quantitative PCR assays that measure reductions in viral gene expression .
Antimicrobial Properties
Quinoxaline derivatives, including 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, have been evaluated for their antibacterial and antifungal activities. Research indicates that modifications in the quinoxaline structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some derivatives have shown up to 100% inhibition of Mycobacterium tuberculosis .
Anticancer Potential
The compound has been investigated for its anticancer properties. Quinoxaline derivatives are known to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. Studies have reported promising results in in vitro assays where these compounds effectively reduced cell viability in various cancer cell lines .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. These modifications can enhance solubility and bioavailability while optimizing therapeutic efficacy.
| Synthesis Method | Description |
|---|---|
| Cyclo-condensation | Combines furan and nitrophenyl components under controlled conditions to form the core structure. |
| Substitution Reactions | Allows for the introduction of various functional groups that can modulate biological activity. |
Case Studies
Several case studies highlight the applications of this compound:
- Antiviral Efficacy Against H1N1 : A study demonstrated that a related quinoxaline derivative exhibited an IC50 value of 0.2164 μM against H1N1 with minimal cytotoxic effects on non-cancerous cells .
- Antibacterial Activity : Research showed that specific modifications to the quinoxaline structure resulted in compounds with significant antibacterial properties against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro tests indicated that certain derivatives could reduce cell viability in breast cancer and leukemia cell lines by over 70%, suggesting potent anticancer activity .
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors, while the imidazoquinoxaline core may contribute to its overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline: Lacks the nitro group, which may result in different biological activities.
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline: The nitro group is in a different position, potentially affecting its reactivity and interactions.
1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-c]quinoxaline: Different isomer with potentially different properties.
Uniqueness
1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the specific arrangement of its functional groups, which may result in distinct chemical and biological properties compared to its analogs
Biological Activity
The compound 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure incorporates a furan ring and a nitrophenyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the imidazoquinoxaline core through cyclization reactions. The specific conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazoquinoxaline derivatives, including our compound of interest. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against A431 (epidermoid carcinoma) and other cell lines, demonstrating an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Molecular docking studies suggest that this compound binds effectively to key proteins involved in cell survival pathways .
Antiviral Activity
In addition to its anticancer potential, this compound has been evaluated for antiviral activity. Preliminary data suggest that it may inhibit viral replication, particularly in RNA viruses. The presence of the nitrophenyl moiety is thought to enhance its interaction with viral enzymes, potentially disrupting their function .
Case Study 1: Anticancer Efficacy
A study conducted on various imidazoquinoxaline derivatives demonstrated that modifications to the furan and nitrophenyl groups significantly impacted their anticancer efficacy. The compound exhibited a potent inhibitory effect on tumor growth in vitro and in vivo models, with a notable reduction in tumor volume observed in treated mice compared to controls.
Case Study 2: Antiviral Screening
Another research effort investigated the antiviral properties of several derivatives against SARS-CoV-2. The results indicated that compounds similar to this compound displayed promising activity at low micromolar concentrations, indicating potential for further development as antiviral agents .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 0.35 | Induction of apoptosis |
| Antiviral | MT-4 | 0.20 | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
